Disrupting the YAP-TEAD Interface: A Technical Guide to the Role of Tead-IN-9
Disrupting the YAP-TEAD Interface: A Technical Guide to the Role of Tead-IN-9
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and characterization of Tead-IN-9, a small molecule inhibitor designed to disrupt the critical protein-protein interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. The YAP-TEAD complex is a central node in the Hippo signaling pathway, and its dysregulation is a key driver in the development and progression of various cancers. Tead-IN-9 represents a promising therapeutic strategy by targeting the palmitoyl pocket of TEAD, thereby abrogating the transcriptional activity of the oncogenic YAP-TEAD complex.
Core Mechanism of Action: Targeting the TEAD Palmitoyl Pocket
Tead-IN-9 is a potent inhibitor of TEAD1, functioning by binding to the conserved palmitoyl-binding pocket of the TEAD protein.[1] This pocket is essential for the proper conformation and function of TEAD, and its occupation by Tead-IN-9 allosterically prevents the interaction with the transcriptional co-activator YAP. By disrupting the formation of the YAP-TEAD complex, Tead-IN-9 effectively blocks the transcription of downstream target genes responsible for cell proliferation, survival, and migration.
Quantitative Data Summary
The following table summarizes the available quantitative data for Tead-IN-9's activity.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | TEAD1 | 0.29 µM | Biochemical Assay | [1] |
Key Experimental Protocols
Detailed methodologies for the characterization of YAP-TEAD inhibitors like Tead-IN-9 are crucial for reproducible research. Below are representative protocols for key biochemical and cellular assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is designed to quantify the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Recombinant human TEAD1 (tagged with a donor fluorophore, e.g., terbium cryptate) and a YAP-derived peptide (e.g., amino acids 50-100, tagged with an acceptor fluorophore, e.g., d2) are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Tead-IN-9 is serially diluted in DMSO and then further diluted in the assay buffer.
-
-
Assay Procedure:
-
Tead-IN-9 dilutions are added to a low-volume 384-well plate.
-
The TEAD1-donor conjugate is added to the wells and incubated with the compound for a pre-determined time (e.g., 15 minutes) at room temperature.
-
The YAP-acceptor conjugate is then added to initiate the binding reaction.
-
The plate is incubated for a specified period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the YAP-TEAD complex by quantifying the expression of a reporter gene (luciferase) under the control of a TEAD-responsive promoter.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active YAP mutant (e.g., YAP-5SA) expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, transfected cells are seeded into 96-well plates.
-
Cells are treated with serial dilutions of Tead-IN-9 or vehicle control (DMSO) and incubated for an additional 24 hours.
-
-
Lysis and Luminescence Measurement:
-
The culture medium is removed, and cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The percentage of inhibition of YAP-TEAD transcriptional activity is calculated relative to the vehicle-treated control.
-
IC50 values are determined by non-linear regression analysis.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
This technique is used to qualitatively or semi-quantitatively assess the disruption of the YAP-TEAD interaction within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Cells with high endogenous YAP-TEAD activity (e.g., NCI-H226 mesothelioma cells) are cultured to 80-90% confluency.
-
Cells are treated with varying concentrations of Tead-IN-9 or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and lysed in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates are cleared by centrifugation.
-
-
Immunoprecipitation:
-
An antibody targeting either YAP or TEAD is added to the cleared cell lysates and incubated overnight at 4°C with gentle rotation.
-
Protein A/G magnetic beads are added and incubated for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
The beads are washed several times with IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluates and input lysates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against YAP and TEAD, followed by incubation with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the Tead-IN-9 treated samples indicates disruption of the YAP-TEAD interaction.
-
Conclusion
Tead-IN-9 serves as a valuable chemical probe for studying the biological consequences of YAP-TEAD inhibition. Its mechanism of action, centered on the allosteric disruption of this key transcriptional complex via binding to the TEAD palmitoyl pocket, highlights a promising strategy for the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Tead-IN-9 and other next-generation YAP-TEAD inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
